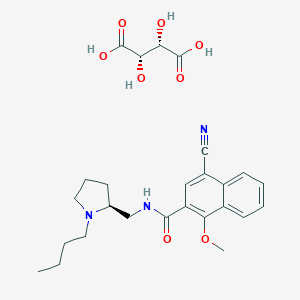

(S)-Nafadotride tartrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[[(2S)-1-butylpyrrolidin-2-yl]methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2.C4H6O6/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2;5-1(3(7)8)2(6)4(9)10/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPHJTZRFZTRKU-FJMPKIMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CCC[C@H]1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582029 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--N-{[(2S)-1-butylpyrrolidin-2-yl]methyl}-4-cyano-1-methoxynaphthalene-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173429-65-7 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--N-{[(2S)-1-butylpyrrolidin-2-yl]methyl}-4-cyano-1-methoxynaphthalene-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Nafadotride Tartrate: A Comprehensive Technical Guide for the Discerning Researcher

Foreword: Unveiling the Potential of Dopamine D3 Receptor Antagonism

The dopamine D3 receptor, a key player in the mesolimbic dopamine system, has emerged as a compelling target for therapeutic intervention in a range of neuropsychiatric disorders. Its preferential expression in brain regions associated with cognition, emotion, and reward has fueled the development of selective antagonists with the potential to offer novel treatment paradigms for conditions such as schizophrenia, substance use disorders, and depression. Among these pharmacological tools, (S)-Nafadotride has distinguished itself as a potent and selective antagonist, providing researchers with a valuable instrument to dissect the intricate roles of the D3 receptor. This guide offers an in-depth exploration of (S)-Nafadotride tartrate, from its fundamental chemical properties and mechanism of action to practical, field-proven methodologies for its application in both in vitro and in vivo research settings.

Molecular Profile and Physicochemical Properties

(S)-Nafadotride, chemically known as N-[(1-Butyl-2-pyrrolidinyl)methyl]-4-cyano-1-methoxy-2-naphthalenecarboxamide, is a chiral molecule with the (S)-enantiomer exhibiting significantly higher affinity and selectivity for the dopamine D3 receptor. The tartrate salt form enhances the compound's stability and solubility, facilitating its use in a variety of experimental contexts.[1][2]

| Property | Value | Source |

| Chemical Name | N-[(1-Butyl-2-pyrrolidinyl)methyl]-4-cyano-1-methoxy-2-naphthalenecarboxamide | [3] |

| Molecular Formula | C₂₂H₂₇N₃O₂ | |

| Molecular Weight | 365.47 g/mol | |

| Form | Tartrate salt | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Note: Specific solubility values may vary depending on the experimental conditions.

Mechanism of Action: A Selective Antagonist at the Dopamine D3 Receptor

(S)-Nafadotride functions as a competitive antagonist at the dopamine D3 receptor.[3] This means that it binds to the same site as the endogenous ligand, dopamine, but does not activate the receptor. By occupying the binding site, it prevents dopamine from eliciting its downstream signaling effects. The therapeutic and research utility of (S)-Nafadotride lies in its selectivity for the D3 receptor over other dopamine receptor subtypes, particularly the closely related D2 receptor.

The dopamine receptor family is broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. While D2 and D3 receptors share significant structural homology, their distinct anatomical distribution and physiological roles allow for targeted pharmacological intervention. D2 receptor antagonism is a hallmark of traditional antipsychotics and is associated with both therapeutic effects and undesirable side effects, such as extrapyramidal symptoms. The preferential antagonism of D3 receptors by (S)-Nafadotride offers the potential for a more refined modulation of dopaminergic neurotransmission, minimizing off-target effects.

Figure 1. Mechanism of (S)-Nafadotride Action.

Receptor Binding Profile and Selectivity

The defining characteristic of (S)-Nafadotride is its high affinity and selectivity for the dopamine D3 receptor. In vitro radioligand binding assays have been instrumental in quantifying these properties. The levoisomer, (S)-Nafadotride, demonstrates a Ki value of approximately 0.3 nM for the human D3 receptor, with a roughly 10-fold lower affinity for the D2 receptor.[3]

| Receptor Subtype | Ki (nM) | Selectivity (D2/D3) | Source |

| Dopamine D3 | 0.3 | - | [3] |

| Dopamine D2 | ~3.0 | 10-fold | [3] |

| Dopamine D4 | >1000 | >3333-fold | [3] |

| Dopamine D1 | Micromolar affinity | - | [3] |

This preferential binding to the D3 receptor is a critical attribute, as it allows researchers to investigate the specific functions of this receptor subtype with a reduced likelihood of confounding effects from D2 receptor blockade.

Synthesis and Salt Formation

While detailed, step-by-step proprietary synthesis protocols for (S)-Nafadotride are not publicly available, the general synthetic strategy for similar naphthalenecarboxamide derivatives involves a multi-step process. A plausible synthetic route would likely involve the coupling of a suitably substituted naphthalene carboxylic acid derivative with a chiral pyrrolidinemethylamine moiety. The synthesis of the tartrate salt is a standard procedure in pharmaceutical chemistry, typically achieved by reacting the free base of (S)-Nafadotride with L-tartaric acid in a suitable solvent system to induce crystallization.[4] The use of tartaric acid can improve the physicochemical properties of the active pharmaceutical ingredient, such as its solubility, stability, and handling characteristics.[1][2]

Figure 2. Generalized Synthetic Workflow.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic data for (S)-Nafadotride in various species are not extensively published. However, based on its chemical structure and intended use in preclinical in vivo studies, it is designed to be centrally active upon systemic administration. The pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound like (S)-Nafadotride would typically be characterized in animal models to determine parameters such as half-life, bioavailability, and brain penetration.

Pharmacodynamically, (S)-Nafadotride's effects are a direct consequence of its D3 receptor antagonism. In vivo studies in rodents have demonstrated that at low doses (0.1-1 mg/kg), it increases spontaneous locomotor activity.[3] This effect is in contrast to typical D2 antagonists like haloperidol, which tend to suppress locomotion. This observation suggests an inhibitory role for D3 receptors in the regulation of motor behavior.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity of (S)-Nafadotride for the dopamine D3 receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of (S)-Nafadotride for the dopamine D3 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]Iodosulpride or other suitable D3-preferring radioligand.

-

(S)-Nafadotride tartrate.

-

Non-specific binding control: A high concentration of a non-labeled D3 ligand (e.g., raclopride or dopamine).

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare cell membranes from the D3 receptor-expressing cell line according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand, non-specific binding control, and assay buffer.

-

Competitive Binding: Radioligand, varying concentrations of (S)-Nafadotride, and assay buffer.

-

-

Incubation: Add the cell membrane preparation to all wells. The final assay volume is typically 200-250 µL. Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of (S)-Nafadotride.

-

Determine the IC₅₀ value (the concentration of (S)-Nafadotride that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Sources

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. US9440922B2 - Tetracyclic compound - Google Patents [patents.google.com]

- 3. Nafadotride, a potent preferential dopamine D3 receptor antagonist, activates locomotion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1477479A1 - Process for the preparation of the D-(-)-tartrate salt of 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-YL)-1-propanol - Google Patents [patents.google.com]

A Deep Dive into the D3/D2 Receptor Selectivity of (S)-Nafadotride Tartrate: A Technical Guide for Preclinical Research

Introduction: The Critical Nuance of Dopamine Receptor Subtype Selectivity

In the landscape of neuropharmacology, the dopamine D2-like receptor family, comprising the D2, D3, and D4 subtypes, represents a cornerstone for therapeutic intervention in a host of neuropsychiatric disorders.[1][2] Historically, the clinical efficacy of antipsychotics has been tightly linked to their ability to antagonize D2 receptors. However, this action is often a double-edged sword, precipitating debilitating extrapyramidal side effects (EPS). The dopamine D3 receptor, with its distinct neuroanatomical distribution in limbic and cortical regions associated with cognition, emotion, and reward, has emerged as a compelling target for achieving a more refined therapeutic effect with a potentially wider safety margin.[1]

The structural similarities between D2 and D3 receptors, particularly within the transmembrane domains that form the ligand-binding pocket, present a formidable challenge in the development of subtype-selective compounds.[1] (S)-Nafadotride is a potent antagonist that exhibits a preferential affinity for the D3 receptor over the D2 receptor.[3] This technical guide provides an in-depth exploration of the methodologies used to characterize the D3 versus D2 selectivity of (S)-Nafadotride tartrate, offering researchers a comprehensive framework for evaluating novel compounds in this class.

Pharmacological Profile of (S)-Nafadotride Tartrate

(S)-Nafadotride is characterized as a pure, competitive antagonist at both D3 and D2 receptors. Its selectivity is not absolute but preferential, a crucial distinction in its pharmacological profile. This preference allows it to serve as a valuable research tool to dissect the distinct physiological roles of these two receptor subtypes.

Quantitative Analysis of Binding Affinity

The cornerstone of determining receptor selectivity lies in quantifying the binding affinity of a ligand for its targets. This is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. For (S)-Nafadotride, in vitro binding assays have consistently demonstrated a higher affinity for the D3 receptor.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (D2 Ki / D3 Ki) | Reference |

| (S)-Nafadotride | Human Dopamine D3 | ~0.3 | ~10-fold | [4] |

| Human Dopamine D2 | ~3.0 | [4] | ||

| Haloperidol | Human Dopamine D2 | ~1-2 | D2 Preferential | Varies |

| Human Dopamine D3 | ~5-10 | Varies | ||

| Risperidone | Human Dopamine D2 | ~3-5 | D2 Preferential | [3] |

| Human Dopamine D3 | >10 | [3] |

Methodological Deep Dive: Assaying for D3/D2 Selectivity

A multi-faceted approach, encompassing in vitro binding, functional assays, and in vivo receptor occupancy studies, is essential for a comprehensive understanding of a compound's selectivity profile. Each experimental layer provides a unique and complementary piece of the puzzle.

In Vitro Radioligand Binding Assays: The First Pass Assessment

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the receptor of interest by an unlabeled test compound.

Workflow for Radioligand Binding Assay

Caption: Gi/o-coupled signaling pathway for D2/D3 receptors.

Detailed Protocol: cAMP Inhibition Assay

-

Objective: To determine the potency of (S)-Nafadotride tartrate as an antagonist at D2 and D3 receptors.

-

Materials:

-

CHO or HEK293 cells stably expressing either human D2 or D3 receptors.

-

Dopamine or a selective D2/D3 agonist (e.g., quinpirole).

-

(S)-Nafadotride tartrate.

-

Forskolin (to stimulate adenylyl cyclase and generate a measurable cAMP signal).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of (S)-Nafadotride tartrate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of an agonist (e.g., the EC80 concentration of dopamine) in the presence of forskolin.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit. * Data Analysis:

-

Plot the cAMP levels against the log concentration of (S)-Nafadotride tartrate.

-

Fit the data to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

-

This IC50 value is a measure of the antagonist's potency. By comparing the IC50 values at D2 and D3 receptors, the functional selectivity can be determined.

-

In Vivo Receptor Occupancy Studies: Bridging the Gap to Physiology

In vivo studies are critical to confirm that the in vitro selectivity translates to a physiologically relevant context, considering factors like pharmacokinetics and blood-brain barrier penetration. Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used to quantify receptor occupancy in the living brain. [5] Workflow for PET Receptor Occupancy Study

Caption: General workflow for an in vivo PET receptor occupancy study.

-

Principle: A radiolabeled tracer that binds to D2/D3 receptors (e.g., [11C]raclopride) is injected into the subject. [6][7]The amount of tracer binding is measured by the PET scanner. After administration of (S)-Nafadotride, the study is repeated. The reduction in tracer binding is proportional to the occupancy of the receptors by the drug.

-

Methodology:

-

A baseline PET scan is performed on subjects (either preclinical animal models or human volunteers) to measure the baseline receptor availability.

-

Subjects are then administered a dose of (S)-Nafadotride tartrate.

-

A second PET scan is conducted at the expected time of peak plasma concentration of the drug.

-

The binding potential (a measure of receptor density and affinity) is calculated for both scans in D2-rich regions (e.g., striatum) and D3-rich regions (e.g., nucleus accumbens, substantia nigra).

-

Receptor occupancy is calculated as the percentage reduction in binding potential from baseline.

-

-

Interpretation: By comparing the dose of (S)-Nafadotride required to achieve a certain level of occupancy (e.g., 50%) at D3 versus D2 receptors, the in vivo selectivity can be determined. This information is invaluable for predicting a therapeutically relevant dose that maximizes D3 engagement while minimizing D2-mediated side effects. [5]

Conclusion: A Unified Approach to Defining Selectivity

Characterizing the D3 versus D2 receptor selectivity of (S)-Nafadotride tartrate requires a rigorous, multi-tiered experimental approach. Beginning with the foundational in vitro binding assays to establish affinity, progressing to functional assays to confirm antagonist activity and potency, and culminating in in vivo occupancy studies to verify physiological relevance, researchers can build a comprehensive and robust selectivity profile. This detailed understanding is paramount for the rational design and development of the next generation of neuropsychiatric therapeutics with improved efficacy and tolerability.

References

-

Gbahou, F., et al. (2012). Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I. PLoS ONE, 7(1), e28881. Available from: [Link]

-

Wang, Y., et al. (2015). Structural basis for Na+-sensitivity in dopamine D2 and D3 receptors. Scientific Reports, 5, 10459. Available from: [Link]

-

Rangel-Barajas, C., et al. (2023). Dopamine D3 receptor modulates D2 receptor effects on cAMP and GABA release at striatopallidal terminals-Modulation by the Ca2+-Calmodulin-CaMKII system. European Journal of Neuroscience, 59(4), e16237. Available from: [Link]

-

Payne, A. M., & Strange, P. G. (2008). Mechanisms of G protein activation via the D2 dopamine receptor. British Journal of Pharmacology, 153(7), 1533–1542. Available from: [Link]

-

Levant, B. (1998). Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(4), 390-395. Available from: [Link]

-

De Wit, H., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 402(1), 10-18. Available from: [Link]

-

Bio-protocol. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Available from: [Link]

-

Innoprot. D2 Dopamine Receptor Assay. Available from: [Link]

-

Wang, Y., et al. (2015). Structural basis for Na+-sensitivity in dopamine D2 and D3 receptors. Scientific Reports, 5, 10459. Available from: [Link]

-

Newman, J. L., et al. (2013). Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. The AAPS Journal, 15(4), 1163–1174. Available from: [Link]

-

Chien, E. Y. T., et al. (2010). Structure of the Human Dopamine D3 Receptor in Complex with a D2/D3 Selective Antagonist. Science, 330(6007), 1091-1095. Available from: [Link]

-

Gardner, B., & Strange, P. G. (1996). Pharmacological analysis of dopamine stimulation of [35S]-GTP gamma S binding via human D2short and D2long dopamine receptors expressed in recombinant cells. British Journal of Pharmacology, 118(6), 1544–1550. Available from: [Link]

-

Mamo, D., et al. (2012). Determination of dopamine D2 receptor occupancy by lurasidone using positron emission tomography in healthy male subjects. Psychopharmacology, 221(1), 91-99. Available from: [Link]

-

Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163. Available from: [Link]

-

GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line. Available from: [Link]

-

Farde, L., et al. (1992). 5-HT2 and D2 dopamine receptor occupancy in the living human brain. A PET study with risperidone. Psychopharmacology, 108(3), 341-343. Available from: [Link]

-

Grätz, L. (2017). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available from: [Link]

-

De Wit, H., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 402(1), 10-18. Available from: [Link]

-

Wang, Y., et al. (2015). Structural basis for Na+-sensitivity in dopamine D2 and D3 receptors. Scientific Reports, 5, 10459. Available from: [Link]

-

Everett, T. H., & Luedtke, R. R. (2017). Advances and Challenges in the Search for D2 and D3 Dopamine Receptor-Selective Compounds. Current Topics in Medicinal Chemistry, 17(16), 1819–1836. Available from: [Link]

-

Remington, G., et al. (2006). A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone. The American Journal of Psychiatry, 163(3), 396-401. Available from: [Link]

-

Schulte, U., & Poy, F. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5433. Available from: [Link]

-

Laruelle, M., et al. (1997). Imaging D2 receptor occupancy by endogenous dopamine in humans. Neuropsychopharmacology, 17(3), 162-174. Available from: [Link]

-

Eurofins DiscoverX. D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Available from: [Link]

-

Jurik, A., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7686. Available from: [Link]

Sources

- 1. Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I: Expression and characterization of D2 and D3 receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT2 and D2 dopamine receptor occupancy in the living human brain. A PET study with risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-Nafadotride Tartrate: A Potent Dopamine D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Nafadotride is a potent and selective antagonist of the dopamine D3 receptor, a key target in the central nervous system implicated in a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of (S)-Nafadotride tartrate, from its fundamental chemical structure and properties to its detailed pharmacological profile and its application in advanced research methodologies. By synthesizing technical data with practical insights, this document serves as an essential resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.

Chemical Identity and Physicochemical Properties

(S)-Nafadotride, in its tartrate salt form, is the levorotatory enantiomer of Nafadotride. The tartrate counterion is introduced to improve the compound's solubility and handling properties, a common practice in pharmaceutical development.

Chemical Structure

The chemical structure of the (S)-Nafadotride free base is N-{[(2S)-1-butylpyrrolidin-2-yl]methyl}-4-cyano-1-methoxy-2-naphthamide. The tartrate salt is formed through an acid-base reaction between the basic nitrogen on the pyrrolidine ring of (S)-Nafadotride and the acidic carboxyl groups of tartaric acid.

Caption: Ionic bond formation between (S)-Nafadotride and Tartaric Acid.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-Nafadotride and L-(+)-tartaric acid is provided below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | (S)-Nafadotride (Free Base) | L-(+)-Tartaric Acid |

| Molecular Formula | C₂₂H₂₇N₃O₂ | C₄H₆O₆ |

| Molecular Weight | 365.47 g/mol | 150.09 g/mol |

| Appearance | White to off-white solid | White crystalline powder |

| Solubility | Soluble in DMSO and ethanol | Soluble in water |

| Melting Point | Not available | 171-174 °C |

| pKa | Not available | pKa1 = 2.98, pKa2 = 4.34 |

Synthesis of (S)-Nafadotride Tartrate

The synthesis of (S)-Nafadotride tartrate involves a multi-step process that requires careful control of stereochemistry to obtain the desired (S)-enantiomer. The general approach involves the synthesis of the racemic Nafadotride followed by chiral resolution, or an asymmetric synthesis route utilizing a chiral precursor.

General Synthetic Scheme

A common method for preparing chiral amines and their derivatives is through the use of chiral starting materials. For the synthesis of (S)-Nafadotride, (S)-prolinol can serve as a key chiral building block.

Caption: Conceptual synthetic workflow for (S)-Nafadotride Tartrate.

Tartrate Salt Formation Protocol

The formation of the tartrate salt is typically achieved by reacting the free base of (S)-Nafadotride with L-(+)-tartaric acid in a suitable solvent.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified (S)-Nafadotride free base in a minimal amount of a suitable organic solvent, such as ethanol or methanol.

-

Acid Addition: In a separate vessel, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, possibly with gentle heating to aid dissolution.

-

Mixing and Precipitation: Slowly add the tartaric acid solution to the (S)-Nafadotride solution with constant stirring. The tartrate salt will precipitate out of the solution. The reaction may be cooled to enhance precipitation.

-

Isolation and Purification: The precipitated salt is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

-

Characterization: The final product should be characterized by techniques such as melting point determination, NMR spectroscopy, and elemental analysis to confirm its identity and purity.

Pharmacology and Mechanism of Action

(S)-Nafadotride is a potent and selective antagonist for the dopamine D3 receptor. Its pharmacological effects are primarily mediated through its high-affinity binding to these receptors, modulating dopaminergic neurotransmission.

Dopamine Receptor Binding Profile

The affinity of (S)-Nafadotride for various dopamine receptor subtypes is a critical determinant of its pharmacological profile. The binding affinities (Ki values) are typically determined through in vitro radioligand binding assays.

| Receptor Subtype | Ki (nM) | Reference Radioligand | Source |

| Dopamine D₁ | >1000 | [³H]SCH 23390 | [1] |

| Dopamine D₂ | 5 | [¹²⁵I]Iodosulpride | [2] |

| Dopamine D₃ | 0.3 | [¹²⁵I]Iodosulpride | [2] |

| Dopamine D₄ | 269 | Not Specified | [3] |

| Dopamine D₅ | >1000 | [³H]SCH 23390 | [1] |

These data highlight the significant selectivity of (S)-Nafadotride for the D3 receptor over other dopamine receptor subtypes.

Mechanism of Action

(S)-Nafadotride acts as a competitive antagonist at the dopamine D3 receptor. By binding to the receptor, it prevents the endogenous ligand, dopamine, from binding and activating the receptor. This blockade of D3 receptor signaling is thought to be the basis for its pharmacological effects. The D3 receptor is predominantly expressed in limbic areas of the brain, which are involved in emotion, motivation, and reward.

Caption: Competitive antagonism of (S)-Nafadotride at the D3 receptor.

Experimental Protocols and Applications

(S)-Nafadotride is a valuable tool in neuroscience research, particularly for studying the role of the D3 receptor in various physiological and pathological processes.

In Vitro Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the dopamine D3 receptor using [³H]-(S)-Nafadotride as the radioligand.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D3 receptor.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-(S)-Nafadotride (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo PET Imaging

Positron Emission Tomography (PET) with a radiolabeled form of (S)-Nafadotride, such as [¹¹C]-(S)-Nafadotride, allows for the non-invasive visualization and quantification of D3 receptor occupancy in the living brain.

General Workflow for a Human PET Study:

-

Radiosynthesis: Synthesize [¹¹C]-(S)-Nafadotride from a suitable precursor and [¹¹C]methyl iodide or another appropriate [¹¹C]-labeling agent.

-

Subject Preparation: Position the subject in the PET scanner. A transmission scan may be performed for attenuation correction.

-

Radiotracer Injection: Inject a bolus of [¹¹C]-(S)-Nafadotride intravenously.

-

Dynamic PET Scan: Acquire dynamic PET data over a period of 90-120 minutes.

-

Arterial Blood Sampling: If required for kinetic modeling, collect arterial blood samples throughout the scan to measure the radiotracer concentration in plasma.

-

Image Reconstruction and Analysis: Reconstruct the PET images and define regions of interest (ROIs) corresponding to brain areas with high (e.g., substantia nigra, globus pallidus) and low (e.g., cerebellum) D3 receptor density.

-

Kinetic Modeling: Apply appropriate kinetic models to the time-activity curves from the ROIs to estimate receptor binding parameters, such as the binding potential (BP_ND).

Caption: Workflow for a typical [¹¹C]-(S)-Nafadotride PET study.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of (S)-Nafadotride, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for determining its therapeutic potential and dosing regimens. Preclinical studies in animal models provide initial insights into these parameters.[4][5] The metabolism of (S)-Nafadotride likely involves enzymatic modification in the liver, primarily through the cytochrome P450 system.[6]

Safety and Toxicology

A thorough evaluation of the safety and toxicological profile of (S)-Nafadotride is essential before it can be considered for clinical use.[7] These studies typically involve in vitro assays to assess cytotoxicity and genotoxicity, as well as in vivo studies in animal models to determine acute and chronic toxicity, and to identify any potential target organ toxicity.[8][9]

Conclusion

(S)-Nafadotride tartrate is a highly valuable research tool for investigating the role of the dopamine D3 receptor in health and disease. Its high potency and selectivity make it an excellent ligand for in vitro binding assays and a promising candidate for development as a PET radiotracer for in vivo imaging. This guide has provided a comprehensive overview of its chemical properties, synthesis, pharmacology, and applications, serving as a foundational resource for researchers in the field. Further studies are warranted to fully elucidate its pharmacokinetic and safety profiles to support its potential translation to clinical applications.

References

- Dallolio, R., et al. (2002). Nafadotride administration increases D1 and D1/D2 dopamine receptor mediated behaviors. European Journal of Pharmacology, 454(2-3), 225-231.

-

U.S. Food and Drug Administration. (2020). APPLICATION NUMBER: - 211635Orig1s000 NON-CLINICAL REVIEW(S). Available from: [Link]

- Google Patents. (2004). EP1477479A1 - Process for the preparation of the D-(-)-tartrate salt of 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-YL).

- Gmeiner, P., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. Pharmaceuticals, 15(4), 485.

-

Wikipedia. (2023). Sodium tartrate. Available from: [Link]

- U.S. National Library of Medicine. (2007). Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular. Journal of Applied Toxicology, 27(3), 187-200.

-

PubChem. Sodium Tartrate. Available from: [Link]

- Grimm, S. W., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(9), 1645-1651.

- U.S. National Library of Medicine. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Current Drug Metabolism, 19(5), 409-424.

- Alajarin, R., et al. (2011). Synthesis of a New Chiral Pyrrolidine. Molecules, 16(12), 10158-10168.

- Tateno, A., et al. (2011). Imaging dopamine receptors in humans with [11C]-(+)

-

Frontiers in Pharmacology. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Available from: [Link]

- Zentiva. (2025). Nonclassical Crystallization of the L‑Tartrate Salt of Cyamemazine. Crystal Growth & Design.

-

ResearchGate. (2018). Pharmacokinetics in Preclinical Drug Development: An Overview. Available from: [Link]

-

Frontiers in Pharmacology. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Available from: [Link]

- Li, H., et al. (2009). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(15), 4843-4849.

-

ClinicalTrials.gov. (2008). Positron Emission Tomography Imaging of Dopamine Receptors Using the Tracer [11C]NNC-112. Available from: [Link]

- Google Patents. (2014). CN103664578A - Tartrate complex salt, and preparation and application thereof.

-

Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. Available from: [Link]

-

YouTube. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. Available from: [Link]

- Dorato, M. A., & Buckley, L. A. (2007). Toxicology testing in drug discovery and development. Current Protocols in Toxicology, Chapter 19, Unit 19.1.

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.

- Jones, P. G., et al. (2019). methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering.

- Al-Ghananeem, A. M., et al. (2017). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. Pharmaceutics, 9(4), 48.

- Wanner, K. T., et al. (2015). MS Binding Assays for D1 and D5 Dopamine Receptors. ChemMedChem, 10(10), 1699-1706.

- U.S. National Library of Medicine. (2024). Safety assessment of (S)

-

ResearchGate. (2025). Preparation and Characterization of Salt Forms of Enalapril. Available from: [Link]

-

In-Vitro-In-Vivo-In-Silico Journal. Pharmacokinetics and Pharmacodynamics Modeling. Available from: [Link]

- Ginovart, N., et al. (2009). Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner. Journal of Cerebral Blood Flow & Metabolism, 29(6), 1149-1161.

-

ResearchGate. (2015). Crystal structure of monobasic sodium tartrate monohydrate. Available from: [Link]

- Farde, L., et al. (1987). PET analysis of human dopamine receptor subtypes using 11C-SCH 23390 and 11C-raclopride. Psychopharmacology, 92(3), 278-284.

- U.S. National Library of Medicine. (2009). Pharmacokinetics and metabolic drug interactions. Current Drug Metabolism, 10(8), 835-853.

-

BYJU'S. Sodium Hydrogen Tartrate Formula. Available from: [Link]

- U.S. National Library of Medicine. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1438, 1-21.

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. D3 dopamine receptor-preferring [11C]PHNO PET imaging in Parkinson patients with dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. researchgate.net [researchgate.net]

- 7. Toxicology testing in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Safety assessment of (S)-Equol: Subchronic toxicity study in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-Nafadotride Tartrate (CAS: 173429-65-7)

A Comprehensive Resource for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (S)-Nafadotride tartrate, a potent and selective dopamine D3 receptor antagonist. Intended for researchers, scientists, and professionals in drug development, this document delves into the critical technical aspects of the compound, from its fundamental physicochemical properties to its detailed pharmacological applications. The guide emphasizes the causality behind experimental choices and provides validated, step-by-step protocols for key in-vitro and in-vivo assays. By synthesizing technical data with practical insights, this whitepaper aims to serve as an essential resource for the scientific community engaged in the study of dopamine D3 receptor modulation.

Introduction: The Significance of Dopamine D3 Receptor Antagonism

Dopamine, a critical neurotransmitter in the central nervous system, modulates a wide array of physiological functions, including motor control, motivation, reward, and cognition.[1] The diverse effects of dopamine are mediated through its interaction with at least five distinct receptor subtypes, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[2][3] The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, has emerged as a compelling therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease.[4][5]

(S)-Nafadotride is a highly potent and selective antagonist of the dopamine D3 receptor.[6][7] Its stereospecific interaction with the D3 receptor allows for the targeted modulation of dopaminergic signaling pathways, offering a more refined pharmacological tool compared to less selective dopamine antagonists. This guide provides an in-depth exploration of (S)-Nafadotride tartrate, offering the scientific community a detailed understanding of its properties and applications.

Physicochemical Properties of (S)-Nafadotride Tartrate

A thorough understanding of the physicochemical properties of (S)-Nafadotride tartrate is fundamental for its effective use in research and development, influencing formulation, delivery, and bioavailability.

| Property | Value | Source |

| IUPAC Name | N-{[(2S)-1-butylpyrrolidin-2-yl]methyl}-4-cyano-1-methoxy-2-naphthamide L-tartrate | [6] |

| CAS Number | 173429-65-7 | [8] |

| Molecular Formula | C22H27N3O2 · C4H6O6 | [6][9] |

| Molecular Weight | 515.55 g/mol | [6][9] |

| Appearance | White to off-white solid | [9] |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL), water, and ethanol. Insoluble in non-polar organic solvents. | [2][9] |

| Melting Point | Not explicitly available for the tartrate salt. The melting point of the free base is not reported. | |

| pKa | Not explicitly reported. The pyrrolidine nitrogen is basic and expected to have a pKa in the range of 9-11. |

Synthesis and Chiral Resolution

The synthesis of (S)-Nafadotride involves a multi-step process culminating in the formation of the chiral amide. While a specific detailed synthesis for (S)-Nafadotride tartrate is not publicly available, a plausible synthetic route can be constructed based on established organic chemistry principles and literature on related compounds.

A potential synthetic approach involves the initial synthesis of the racemic Nafadotride base, followed by chiral resolution to isolate the desired (S)-enantiomer.

Plausible Synthetic Pathway:

-

Synthesis of the Naphthamide Moiety: 4-cyano-1-methoxynaphthalene-2-carboxylic acid can be synthesized from commercially available starting materials through a series of reactions including cyanation and oxidation.

-

Synthesis of the Pyrrolidine Moiety: (S)-1-butyl-2-(aminomethyl)pyrrolidine can be prepared from (S)-prolinol through N-butylation and subsequent conversion of the alcohol to an amine.

-

Amide Coupling: The naphthamide and pyrrolidine moieties are then coupled using standard peptide coupling reagents (e.g., HATU, HOBt) to form the racemic Nafadotride base.

-

Chiral Resolution: The racemic mixture is then resolved using a chiral acid, such as L-tartaric acid, to selectively crystallize the (S)-Nafadotride tartrate salt.

Figure 1: Plausible synthetic workflow for (S)-Nafadotride tartrate.

Analytical Methodologies

Robust analytical methods are essential for ensuring the purity, identity, and chiral integrity of (S)-Nafadotride tartrate. High-Performance Liquid Chromatography (HPLC) is the primary technique for these analyses.

Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

A validated RP-HPLC method is crucial for determining the chemical purity of (S)-Nafadotride tartrate and detecting any process-related impurities or degradation products.

Proposed RP-HPLC Method:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | A common mobile phase system for the analysis of basic compounds, providing good peak shape. |

| Gradient | 20-80% B over 20 minutes | A gradient elution is necessary to elute all potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The naphthalene chromophore is expected to have strong absorbance at this wavelength. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

Chiral Purity Analysis by Chiral HPLC

Ensuring the enantiomeric purity of (S)-Nafadotride tartrate is critical, as the (R)-enantiomer may have different pharmacological properties.

Proposed Chiral HPLC Method:

| Parameter | Condition | Rationale |

| Column | Chiral stationary phase (e.g., polysaccharide-based) | Specifically designed to separate enantiomers.[6][10] |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) | A common mobile phase for normal-phase chiral separations of basic compounds. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | Consistent with the chromophore of the molecule. |

| Column Temp. | 25 °C | Ambient temperature is often suitable for chiral separations. |

Pharmacology and Mechanism of Action

(S)-Nafadotride exerts its pharmacological effects by acting as a competitive antagonist at the dopamine D3 receptor.[6][7] It exhibits a high affinity for the D3 receptor with significantly lower affinity for the D2 receptor, and negligible affinity for other dopamine receptor subtypes and other neurotransmitter receptors.[7]

By blocking the D3 receptor, (S)-Nafadotride inhibits the downstream signaling pathways typically activated by dopamine. This includes the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.

Figure 2: Dopamine D3 receptor signaling and the antagonistic action of (S)-Nafadotride.

In-Vitro Experimental Protocols

Dopamine D3 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of (S)-Nafadotride tartrate for the human dopamine D3 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D3 receptor

-

[³H]-Spiperone (or another suitable D3 radioligand)

-

(S)-Nafadotride tartrate

-

Haloperidol (for non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation: Harvest HEK293-D3 cells and prepare cell membranes by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Spiperone (at its Kd), and varying concentrations of (S)-Nafadotride tartrate.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of (S)-Nafadotride that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[11]

GTPγS Functional Assay

This assay measures the ability of (S)-Nafadotride tartrate to antagonize dopamine-induced G-protein activation.

Materials:

-

Membranes from cells expressing the dopamine D3 receptor

-

[³⁵S]GTPγS

-

Dopamine

-

(S)-Nafadotride tartrate

-

GDP

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

-

Scintillation proximity assay (SPA) beads (optional)

Protocol:

-

Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of (S)-Nafadotride tartrate.

-

Agonist Stimulation: Add a fixed concentration of dopamine (EC₈₀) to all wells except the basal control.

-

Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Termination and Detection: Terminate the reaction and measure the amount of bound [³⁵S]GTPγS, either by filtration or using SPA beads.[12][13]

-

Data Analysis: Plot the percentage of dopamine-stimulated [³⁵S]GTPγS binding against the concentration of (S)-Nafadotride to determine the IC50 for antagonism.

In-Vivo Experimental Protocols

Assessment of Locomotor Activity in Rodents

This protocol outlines a method to evaluate the effect of (S)-Nafadotride tartrate on spontaneous locomotor activity in rats.

Materials:

-

Adult male Wistar or Sprague-Dawley rats

-

(S)-Nafadotride tartrate

-

Vehicle (e.g., saline, or a solution containing DMSO, Tween 80, and saline)[2]

-

Open-field apparatus equipped with automated activity monitoring

Protocol:

-

Acclimation: Acclimate the rats to the testing room and handling for several days prior to the experiment.

-

Drug Administration: Administer (S)-Nafadotride tartrate or vehicle via intraperitoneal (i.p.) injection.

-

Habituation: Place the rats in the open-field apparatus and allow them to habituate for 30 minutes.

-

Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes) following the habituation period.

-

Data Analysis: Analyze the locomotor activity data to determine the effect of (S)-Nafadotride tartrate compared to the vehicle control.

Catalepsy Bar Test in Rodents

This test assesses the potential for (S)-Nafadotride tartrate to induce catalepsy, a common side effect of D2 receptor antagonists.

Materials:

-

Adult male mice or rats

-

(S)-Nafadotride tartrate

-

Vehicle

-

Horizontal bar (adjustable height)

Protocol:

-

Drug Administration: Administer (S)-Nafadotride tartrate or vehicle (i.p.).

-

Testing: At various time points after injection (e.g., 30, 60, 90 minutes), gently place the forepaws of the animal on the horizontal bar.

-

Measurement: Record the time it takes for the animal to remove both forepaws from the bar (descent latency). A maximum cut-off time (e.g., 180 seconds) is typically used.[14]

-

Data Analysis: Compare the descent latencies between the drug-treated and vehicle-treated groups.

Figure 3: A typical workflow for in-vivo evaluation of (S)-Nafadotride tartrate.

Safety and Handling

Conclusion and Future Directions

(S)-Nafadotride tartrate is a valuable pharmacological tool for the investigation of dopamine D3 receptor function. Its high potency and selectivity make it a superior choice over less specific dopamine antagonists for elucidating the role of the D3 receptor in health and disease. This technical guide has provided a comprehensive overview of its properties and applications, from synthesis and analysis to in-vitro and in-vivo pharmacology.

Future research will likely focus on further characterizing the therapeutic potential of (S)-Nafadotride and other selective D3 receptor antagonists in various preclinical models of neuropsychiatric and neurodegenerative disorders. The detailed protocols and technical information provided in this guide are intended to support and facilitate these important research endeavors.

References

-

Columbus Chemical Industries. (2021, October 25). Sodium Tartrate, Dihydrate, ACS Safety Data Sheet. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

- Pilla, M., et al. (1999). Selective inhibition of cocaine-seeking behaviour by a partial dopamine D3 receptor agonist.

- Gurevich, E. V., & Gurevich, V. V. (2006). The molecular acrobatics of arrestin activation. Trends in pharmacological sciences, 27(3), 136-142.

-

Assay Guidance Manual. (2012, May 1). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

- Joyce, J. N., & Millan, M. J. (2005). Dopamine D3 receptor antagonists for schizophrenia. Current opinion in pharmacology, 5(1), 48-53.

-

Research Journal of Pharmacy and Technology. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 13(9), 4263-4267. [Link]

-

SciELO. (2014). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Journal of the Chilean Chemical Society, 59(1), 2295-2301. [Link]

-

ResearchGate. (2022, January). Method Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Estimation of Ondansetron and Pantoprazole in their Tablet Dosage Form. [Link]

-

MDPI. (2023, January 5). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. [Link]

-

MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

-

National Center for Biotechnology Information. (2025, November 10). Synthesis of chiral lactams by asymmetric nitrogen insertion. [Link]

-

World Journal of Pharmaceutical Research. (2022). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PANTOPRAZOLE AND ASPIRIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. [Link]

-

ResearchGate. (2014, October). Studies Toward the Total Synthesis of Natalamycin A: Stereoselective Synthesis of the C9–C21 Segment. [Link]

-

Takara Bio. (2022, June 20). Sodium tartrate solution SDS. [Link]

-

IJNRD. (2022). A REVIEW: STRATEGY FOR METHOD DEVELOPMENT AND VALIDATION OF HPLC. [Link]

-

YouTube. (2023, April 12). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

-

LCGC International. (2003, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

National Center for Biotechnology Information. (2025, July 25). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]

-

BPS Bioscience. (n.d.). CRE/CREB Reporter Assay Kit. [Link]

-

National Center for Biotechnology Information. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. [Link]

-

RSC Blogs. (2012, July 23). Asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). [Link]

-

National Center for Biotechnology Information. (2020, March 20). An Open Source Automated Bar Test for Measuring Catalepsy in Rats. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. fishersci.com [fishersci.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. columbuschemical.com [columbuschemical.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. mdpi.com [mdpi.com]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. takarabio.com [takarabio.com]

- 16. Sodium Tartrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

(S)-Nafadotride: A Technical Guide to its Discovery, Stereoselective Synthesis, and Pharmacological Profile

Introduction: The Significance of Dopamine D3 Receptor Antagonism

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, has emerged as a significant target in the development of therapeutics for a range of neuropsychiatric disorders.[1] Unlike the more ubiquitously expressed D2 receptor, the D3 receptor is predominantly located in the limbic regions of the brain, areas associated with reward, emotion, and cognition.[2] This distinct distribution has fueled interest in developing D3-selective antagonists, with the hypothesis that such compounds could offer therapeutic benefits for conditions like schizophrenia, substance use disorder, and Parkinson's disease, potentially with a reduced burden of the motor side effects associated with non-selective dopamine antagonists.[1][3]

(S)-Nafadotride, the levorotatory enantiomer of Nafadotride, is a potent and selective dopamine D3 receptor antagonist that has been instrumental as a research tool to probe the function of the D3 receptor. This guide provides an in-depth technical overview of the discovery, stereoselective synthesis, and pharmacological characteristics of (S)-Nafadotride, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale: The Pursuit of D3 Selectivity

The development of (S)-Nafadotride was a logical progression in the quest for selective dopamine D3 receptor ligands. Early research in the dopamine field was dominated by compounds with high affinity for the D2 receptor, which often led to extrapyramidal side effects. The discovery of the D3 receptor in 1990 spurred a new wave of drug discovery aimed at achieving selectivity over the D2 receptor.[4]

The rationale behind developing D3 antagonists stems from the receptor's role in modulating dopamine neurotransmission and its implication in the pathophysiology of various CNS disorders.[5] For instance, in addiction, the D3 receptor is believed to be involved in drug-seeking behavior and relapse.[5] In schizophrenia, antagonism of D3 receptors in the limbic system is hypothesized to contribute to antipsychotic efficacy with a lower risk of motor side effects.[3]

The initial development of Nafadotride as a racemic mixture and the subsequent resolution into its enantiomers was a critical step. It is a common principle in pharmacology that different stereoisomers of a chiral drug can exhibit distinct pharmacological activities and pharmacokinetic profiles.[6][7] The isolation and characterization of (S)-Nafadotride allowed for a more precise understanding of the stereochemical requirements for high-affinity binding to the D3 receptor.

Stereoselective Synthesis of (S)-Nafadotride: A Technical Walkthrough

The synthesis of (S)-Nafadotride, chemically known as N-{[(2S)-1-butylpyrrolidin-2-yl]methyl}-1-methoxy-4-cyanonaphthalene-2-carboxamide, requires a strategic approach to control the stereochemistry of the pyrrolidine ring. A plausible and efficient stereoselective synthesis can be achieved by coupling two key intermediates: the chiral (S)-1-butyl-2-(aminomethyl)pyrrolidine and the activated 1-methoxy-4-cyanonaphthalene-2-carboxylic acid.

Synthesis of the Naphthalene Core: 1-Methoxy-4-cyanonaphthalene-2-carboxylic acid

The synthesis of the naphthalene core can be accomplished through a multi-step sequence starting from readily available precursors. While a direct, one-pot synthesis is not readily found in the literature, a logical pathway can be constructed based on established organic chemistry principles. A possible route involves the formation of a substituted naphthalene ring followed by functional group manipulations. For instance, a process could involve the reaction of 4-bromo-1-naphthoic acid with copper(I) cyanide to introduce the cyano group, followed by saponification.[8] Another approach could involve the methylation of a hydroxy-substituted naphthoic acid derivative.[9]

Synthesis of the Chiral Pyrrolidine Moiety: (S)-1-Butyl-2-(aminomethyl)pyrrolidine

The chiral pyrrolidine fragment is central to the stereoselectivity of the final compound. A common and efficient method to synthesize this intermediate is to start from a chiral pool precursor, such as (S)-prolinol.[10]

Experimental Protocol: Synthesis of (S)-1-Butyl-2-(aminomethyl)pyrrolidine

-

N-Butylation of (S)-Prolinol:

-

To a solution of (S)-prolinol (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and 1-bromobutane (1.2 eq).

-

Heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (S)-1-butyl-2-(hydroxymethyl)pyrrolidine.

-

-

Conversion of the Hydroxyl Group to an Amine:

-

The hydroxyl group can be converted to an amine via a two-step process involving mesylation followed by displacement with an azide and subsequent reduction.

-

Mesylation: Dissolve the (S)-1-butyl-2-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane at 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1-2 hours.

-

Azide Displacement: To the reaction mixture, add sodium azide (2.0 eq) in DMF and heat at 60-80 °C for 6-8 hours.

-

Reduction: The resulting azide can be reduced to the primary amine using a standard reducing agent like lithium aluminum hydride (LiAlH4) in THF or by catalytic hydrogenation (H2, Pd/C).

-

Final Coupling Step: Amide Bond Formation

The final step in the synthesis of (S)-Nafadotride is the coupling of the two key intermediates via amide bond formation.

Experimental Protocol: Synthesis of (S)-Nafadotride

-

Activation of the Carboxylic Acid:

-

Dissolve 1-methoxy-4-cyanonaphthalene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane.

-

Add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) in the presence of an amine base like DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

-

Amide Coupling:

-

To the activated carboxylic acid solution, add a solution of (S)-1-butyl-2-(aminomethyl)pyrrolidine (1.0 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-Nafadotride.

-

Caption: Synthetic workflow for (S)-Nafadotride.

Pharmacological Profile of (S)-Nafadotride

(S)-Nafadotride is a potent antagonist at dopamine D3 and D2 receptors, with a notable preference for the D3 subtype. Its pharmacological profile has been characterized through a variety of in vitro and in vivo studies.

In Vitro Binding Affinity

The binding affinity of (S)-Nafadotride to various dopamine and serotonin receptors has been determined using radioligand binding assays. The data consistently demonstrates a higher affinity for the D3 receptor compared to the D2 receptor.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D3 | 0.1 - 0.3 | [11] |

| Dopamine D2 | 1.0 - 3.0 | [11] |

| Dopamine D4 | ~400 | |

| Serotonin 5-HT1A | ~50 |

Note: Ki values can vary depending on the experimental conditions and radioligand used.

Mechanism of Action: Antagonism at D3/D2 Receptors

(S)-Nafadotride acts as a competitive antagonist at both D3 and D2 receptors. This means it binds to the same site as the endogenous ligand, dopamine, but does not activate the receptor, thereby blocking dopamine-mediated signaling.

Caption: Mechanism of (S)-Nafadotride at D2/D3 receptors.

In Vivo Pharmacology

In animal models, (S)-Nafadotride has been shown to exhibit a range of effects consistent with dopamine receptor antagonism. At low doses, which are believed to selectively target D3 receptors, it can increase locomotor activity.[7] However, at higher doses, it produces effects more characteristic of D2 receptor blockade, such as catalepsy.[11] These dose-dependent effects highlight the importance of its D3/D2 selectivity profile in determining its overall in vivo activity.

Conclusion and Future Directions

(S)-Nafadotride remains a valuable pharmacological tool for elucidating the complex roles of the dopamine D3 receptor in the central nervous system. Its stereoselective synthesis, while not trivial, can be achieved through a well-designed synthetic route utilizing chiral pool precursors. The compound's high affinity and selectivity for the D3 receptor have enabled researchers to dissect the distinct functions of D3 versus D2 receptors in various physiological and pathological processes.

Future research may focus on leveraging the structural insights gained from (S)-Nafadotride and other D3 antagonists to design novel therapeutics with even greater selectivity and improved pharmacokinetic properties. The continued exploration of the D3 receptor as a therapeutic target holds promise for the development of more effective and better-tolerated treatments for a range of debilitating neuropsychiatric disorders.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

- Process for the preparation of naphthalene-1,4-dicarboxylic acid. (n.d.). Google Patents.

-

Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. (2016). Frontiers in Neuroscience. Retrieved from [Link]

-

Synthesis and Preliminary Studies of a Novel Negative Allosteric Modulator, 7-((2,5-Dioxopyrrolidin-1-yl)methyl)-4-(2-fluoro-4-[11C]methoxyphenyl) quinoline-2-carboxamide, for Imaging of Metabotropic Glutamate Receptor 2. (2017). ACS Chemical Neuroscience. Retrieved from [Link]

- Industrial process for the preparation of cariprazine. (n.d.). Google Patents.

-

Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2022). Scientific Reports. Retrieved from [Link]

- D2 antagonists, methods of synthesis and application. (n.d.). Google Patents.

-

A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid. (2000). Organic Process Research & Development. Retrieved from [Link]

-

Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

-

A review of drug isomerism and its significance. (2013). International Journal of Applied and Basic Medical Research. Retrieved from [Link]

- Processes for preparation of dutasteride. (n.d.). Google Patents.

-

What are D3 receptor antagonists and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

-

Synthesis of methoxy carboxylic acids. (n.d.). PrepChem.com. Retrieved from [Link]

-

Dopamine receptor D3. (n.d.). Wikipedia. Retrieved from [Link]

- D2 antagonists, methods of synthesis and application. (n.d.). Google Patents.

-

Stereoselective strategies to access spirotetronate natural products. (2024). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

-

The Role of Geometric Isomers in Drug Efficacy and Toxicity. (2025). Patsnap Eureka. Retrieved from [Link]

-

Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. (2016). Frontiers in Neuroscience. Retrieved from [Link]

-

Stereoselective Synthesis of Unnatural Spiroisoxazolinoproline-Based Amino Acids and Derivatives. (2002). The Journal of Organic Chemistry. Retrieved from [Link]

-

An optimized preparation of 2,3-dihydro-1-methyl-4-oxonaphthalene-1-carboxylic acid. (2009). ResearchGate. Retrieved from [Link]

-

Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. (2022). Molecules. Retrieved from [Link]

-

Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2020). Pharmaceutics. Retrieved from [Link]

-

Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

-

N-(1-methoxypropan-2-yl)naphthalene-1-carboxamide. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]

- 8. US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

- 11. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

Introduction: The Significance of (S)-Nafadotride in Dopamine Research

An In-Depth Technical Guide to the Pharmacological Profile of (S)-Nafadotride Tartrate

This guide provides a comprehensive technical overview of (S)-Nafadotride tartrate, a potent and selective dopamine D3 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's binding characteristics, functional activity, and in vivo pharmacological effects, supported by detailed experimental protocols and mechanistic insights.

The dopamine system, with its distinct receptor subtypes (D1-like and D2-like), plays a crucial role in regulating motor function, motivation, and cognition.[1] Within the D2-like family (D2, D3, D4), the D3 receptor has emerged as a key therapeutic target for neuropsychiatric disorders such as schizophrenia, depression, and substance abuse. The development of selective ligands has been paramount to dissecting the specific functions of these receptors.

(S)-Nafadotride, the levorotatory isomer of Nafadotride, is a cornerstone pharmacological tool in this endeavor. It is a potent and competitive antagonist with a notable preference for the dopamine D3 receptor over the D2 receptor, and minimal affinity for other dopamine receptor subtypes.[2] This selectivity allows for the precise investigation of D3 receptor-mediated pathways and their physiological and pathological roles.

Receptor Binding Profile: Affinity and Selectivity

The defining characteristic of (S)-Nafadotride is its high-affinity binding to the dopamine D3 receptor. This property is typically quantified using radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the compound of interest. The resulting inhibition constant (Ki) is an inverse measure of binding affinity; a lower Ki value signifies a higher affinity.

(S)-Nafadotride potently and stereoselectively inhibits the binding of radioligands to human recombinant dopamine D3 receptors.[2] The levoisomer, (-)-Nafadotride, exhibits a Ki value of approximately 0.3 nM at the D3 receptor.[2]

Selectivity for Dopamine Receptor Subtypes

A critical aspect of a pharmacological tool is its selectivity. (S)-Nafadotride demonstrates a clear preference for the D3 receptor over the closely related D2 receptor, typically by a factor of about 10-fold.[2] Its affinity for other dopamine receptors, such as D1 and D4, is significantly lower, generally in the micromolar range.[2] This profile makes it an invaluable tool for differentiating the functions of D2 and D3 receptors, which are often co-expressed in similar brain regions.

Table 1: Binding Affinity of (S)-Nafadotride at Human Dopamine Receptors

| Receptor Subtype | Radioligand | Ki (nM) | Selectivity (D2/D3) |

| Dopamine D3 | [¹²⁵I]iodosulpride | ~0.3[2] | - |

| Dopamine D2 | [¹²⁵I]iodosulpride | ~3.0[2] | ~10-fold |

| Dopamine D1 | - | Micromolar[2] | - |

| Dopamine D4 | - | Micromolar[2] | - |

Causality Insight: The choice of radioligand is crucial for accurate affinity determination. [¹²⁵I]iodosulpride is a high-affinity antagonist for D2-like receptors, making it suitable for competition binding assays to determine the Ki of unlabeled ligands like (S)-Nafadotride.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a self-validating system for determining the binding affinity of (S)-Nafadotride at D3 receptors.

Objective: To determine the inhibition constant (Ki) of (S)-Nafadotride at human D3 receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cell membranes from a cell line stably expressing human D3 receptors.

-

Radioligand: [¹²⁵I]iodosulpride.

-

Test Compound: (S)-Nafadotride tartrate.

-

Non-specific binding control: Spiperone or Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the D3 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd (e.g., 0.1 nM [¹²⁵I]iodosulpride).

-

Competition Curve: Add increasing concentrations of (S)-Nafadotride (e.g., from 1 pM to 1 µM) to designated wells.

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a competing ligand (e.g., 10 µM Spiperone) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester and wash several times with ice-cold buffer to separate bound from free radioligand.

-